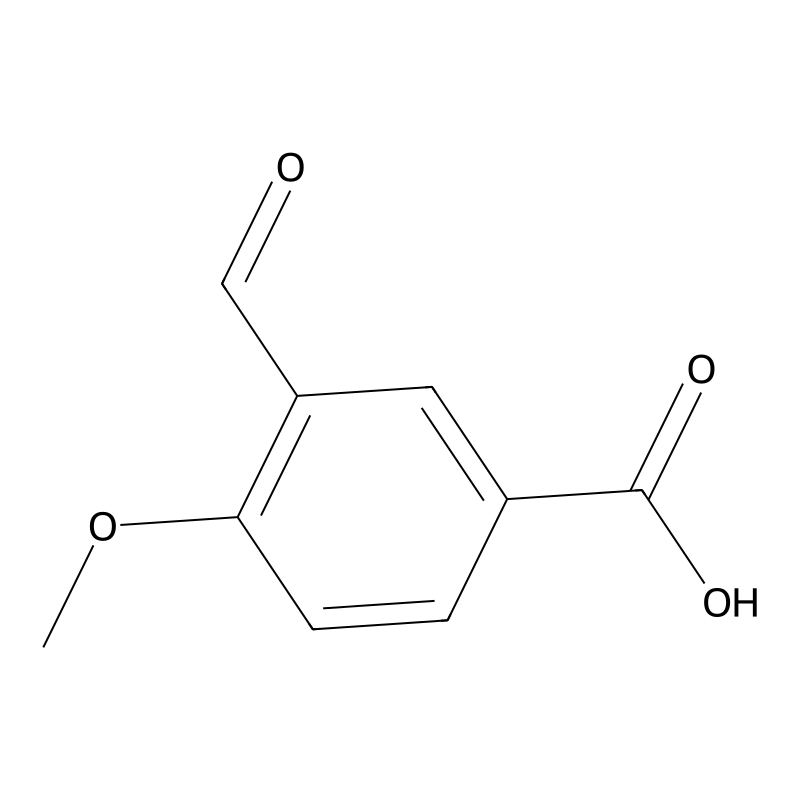3-Formyl-4-methoxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Formyl-4-methoxybenzoic acid is an aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of approximately 180.16 g/mol. It features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzoic acid structure. This compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
There is no documented information on a specific mechanism of action for 3-Formyl-4-methoxybenzoic acid. Its function likely depends on the context of its use in a larger synthesis or reaction scheme.
- Wear gloves and safety glasses: Standard personal protective equipment (PPE) is essential to avoid skin or eye contact.
- Work in a fume hood: Organic compounds might have volatile components or unpleasant odors, so using a fume hood is advisable.
- Follow safe handling practices: As with any chemical, proper training and adherence to safety protocols are crucial.
- Aldol Condensation: The aldehyde functionality can participate in aldol condensation reactions, leading to the formation of β-hydroxy acids or α,β-unsaturated acids.
- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
- Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The compound can serve as a substrate for nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon .
Research indicates that 3-Formyl-4-methoxybenzoic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and may possess antimicrobial properties. Additionally, its derivatives are being explored for their ability to inhibit certain enzymes, which could be beneficial in treating diseases such as cancer and Alzheimer's disease .
Several methods exist for synthesizing 3-Formyl-4-methoxybenzoic acid:
- Vilsmeier-Haack Reaction: This involves treating 4-methoxybenzoic acid with phosphorus oxychloride and dimethylformamide to introduce the formyl group.
- Oxidation of 3-Methoxy-4-hydroxybenzoic Acid: Using oxidizing agents like chromium trioxide or potassium permanganate can convert the hydroxy group into a formyl group.
- Friedel-Crafts Acylation: This method uses acyl chlorides in the presence of a Lewis acid catalyst to introduce the formyl group onto the aromatic ring .
3-Formyl-4-methoxybenzoic acid finds applications in various domains:
- Pharmaceuticals: It is utilized as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
- Material Science: Its derivatives are being investigated for use in polymers and materials with specific properties .
Studies have indicated that 3-Formyl-4-methoxybenzoic acid interacts with various enzymes and proteins, influencing biochemical pathways. Its interactions are crucial for understanding its potential therapeutic effects, particularly in drug design where it may act as an inhibitor or modulator of enzymatic activity .
Several compounds share structural similarities with 3-Formyl-4-methoxybenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Formyl-3-methoxybenzoic acid | Formyl group at position 4 | Exhibits different reactivity patterns |
| 3-Methoxybenzoic acid | Methoxy group only | Lacks the formyl functionality |
| 3-Hydroxy-4-methoxybenzoic acid | Hydroxyl and methoxy groups | Different biological activity due to hydroxyl |
| 3-Fluoro-4-methoxybenzoic acid | Fluorine substituent | Enhanced nucleophilicity due to fluorine |
The uniqueness of 3-Formyl-4-methoxybenzoic acid lies in its specific combination of functional groups, which allows it to participate in diverse








